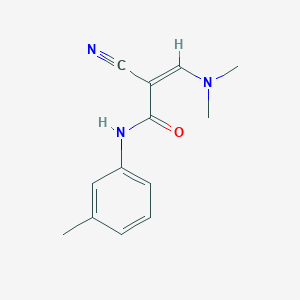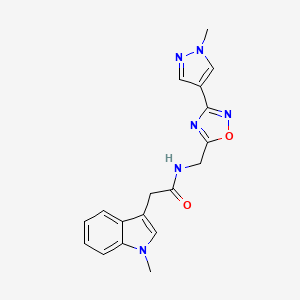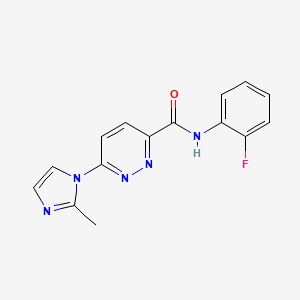![molecular formula C21H25N3O3S B2697313 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 877658-31-6](/img/structure/B2697313.png)
2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including an amide, a thioether, and an indole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic and the amide group can participate in resonance, which could have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . The indole ring is also chemically active and can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Amides generally have high boiling points and are solids at room temperature. Their solubility in water depends on the length of the carbon chain and the presence of other functional groups .Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
Research on structurally related indole and acetamide derivatives showcases a wide range of applications, from the design of potential therapeutic agents to the development of materials with unique properties. For instance, the synthesis and characterization of novel indole acetamide derivatives have been explored for their anti-inflammatory and antimicrobial activities, illustrating the versatility of these frameworks in drug design (Al-Ostoot et al., 2020). Such studies underscore the importance of the indole motif and acetamide functionality in medicinal chemistry, potentially guiding future research on compounds like 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide.
Antimicrobial and Antifungal Applications
Compounds featuring indole and acetamide structures have been investigated for their antimicrobial properties. Debnath and Ganguly (2015) synthesized a series of indolin-1-yl-N-aryl acetamide derivatives, demonstrating promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). This suggests that modifications to the core structure, as seen in 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide, could yield new antimicrobial agents.
Material Science Applications
In materials science, the integration of organic moieties with inorganic frameworks has led to the development of novel hybrid materials. The compound's molecular structure, incorporating acetamide linkages, may find relevance in the synthesis and functionalization of polymers or nanomaterials, enhancing properties such as thermal stability or photoinitiating efficiency (Batibay et al., 2020).
Pharmacological Potential
The presence of diethylamino and indole groups in the compound hints at potential CNS activity, akin to other compounds with similar functionalities that have been explored for their CNS depressant or antipsychotic properties (Wise et al., 1987). Research in this domain may provide insights into the neuropharmacological applications of such compounds, although the specific compound may require tailored investigation to fully understand its pharmacological profile.
Direcciones Futuras
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can vary depending on the specific structure of the indole derivative.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways can vary widely depending on the specific indole derivative and its targets. For example, some indole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting they may interfere with pathways essential for the growth and survival of these organisms .
Result of action
The molecular and cellular effects of an indole derivative’s action can vary depending on its specific targets and mode of action. For example, an indole derivative with antiviral activity may prevent a virus from replicating within cells .
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-23(4-2)21(26)14-24-13-19(17-9-5-6-10-18(17)24)28-15-20(25)22-12-16-8-7-11-27-16/h5-11,13H,3-4,12,14-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRIHDCQZBNNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)

![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)


![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2697238.png)
![N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2697239.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2697244.png)
![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)

